Cas no 1105200-93-8 (N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide)

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide is a compound with significant advantages in its chemical composition. It exhibits a unique structure characterized by a 1,3-benzodioxol-5-yl moiety and a 1,2-oxazol-3-ylmethyl group, providing enhanced stability and potential for various chemical reactions. This compound is suitable for applications requiring high specificity and is valuable in pharmaceutical research and development.
N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide structure
1105200-93-8 structure
Product name:N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide
CAS No:1105200-93-8
MF:C19H14N2O6
Molecular Weight:366.324265003204
CID:6158147
PubChem ID:30608295

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide
    • N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
    • F2493-1807
    • N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
    • N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
    • AKOS024652117
    • 1105200-93-8
    • インチ: 1S/C19H14N2O6/c22-19(12-2-4-15-18(6-12)26-10-24-15)20-8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22)
    • InChIKey: DBMCGESPEDMFLU-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)C1=CC(CNC(C2C=CC3=C(C=2)OCO3)=O)=NO1

計算された属性

  • 精确分子量: 366.08518617g/mol
  • 同位素质量: 366.08518617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 548
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 92Ų

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2493-1807-50mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2493-1807-5μmol
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2493-1807-75mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2493-1807-15mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2493-1807-25mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2493-1807-2mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2493-1807-4mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2493-1807-10μmol
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2493-1807-30mg
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2493-1807-20μmol
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
1105200-93-8 90%+
20μl
$79.0 2023-05-16

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide 関連文献

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamideに関する追加情報

Introduction to N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide and Its Applications in Modern Chemical Biology

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 1105200-93-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The intricate architecture of this molecule, characterized by its fused heterocyclic systems, positions it as a potential candidate for various therapeutic applications.

The chemical structure of N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide incorporates multiple pharmacophoric elements that are known to interact with biological targets. Specifically, the presence of a benzodioxole moiety, which is commonly associated with psychoactive effects in certain classes of pharmaceuticals, alongside an oxazole ring, contributes to its potential as a bioactive agent. These structural features not only influence the compound's solubility and metabolic stability but also play a crucial role in its interaction with biological receptors and enzymes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the properties of heterocyclic compounds. N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide stands out as an example of such innovation. Its molecular framework suggests potential applications in the treatment of neurological disorders, where benzodioxole derivatives have shown efficacy. Additionally, the oxazole component may contribute to anti-inflammatory and antimicrobial properties, broadening its therapeutic scope.

The synthesis of N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzodioxole moiety and the carboxamide functional group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

Evaluation of the pharmacological properties of N-{5-(2H-1,3-benzodioxol-5-yi l)-1,2-o xazol -3 -y lmethyl}- 2 H - 1 , 3 - b enz od ox ole - 5 - carboxamide has revealed intriguing results. In vitro studies have demonstrated its interaction with various biological targets, including enzymes and receptors involved in pain signaling pathways. The compound's ability to modulate these pathways suggests potential applications in analgesic therapies. Furthermore, preliminary in vivo studies indicate that it may exhibit neuroprotective effects without significant side effects at moderate doses.

The growing interest in natural product-inspired drug design has also influenced research on N-{ 5 - ( 2 H - 1 , 3 - b enz od ox ole - 5 - y i l ) - 1 , 2 - o x az ol - 3 - y lm eth yl } - 2 H - 1 , 3 - b enz od ox ole - 5 - carbox am ide . By incorporating elements from structurally diverse natural products into synthetic molecules like this one, researchers aim to enhance bioactivity while minimizing toxicity. The benzodioxole and oxazole moieties are reminiscent of compounds found in certain plants and fungi known for their medicinal properties.

The development of novel analytical techniques has further facilitated the study of N-{ 5 -( 2 H - 1 , 3 - b enz od ox ole - 5 - y i l ) - 1 , 2 - o x az ol - 3 - y lm eth yl strong>} - 2 H - 1 , 3 - b enz od ox ole - 5 - carbox am ide str ong>. High-resolution spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have enabled detailed characterization of its molecular structure and interactions with biological matrices. These techniques provide critical insights into how the compound behaves within complex systems.

The future directions for research on N-{ 5 -( 2 H - 1 , 3 b enz od ox ole ) strong>} o x az ol } m eth yl } } } } } } } } } } } } } } } } }}}-carboxamide include exploring its mechanisms of action in greater detail and optimizing its pharmacokinetic profile through structural modifications. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications.

In conclusion,N-{ . This compound exemplifies how innovative molecular design can lead to promising therapeutic agents with broad applicability across multiple disease areas.N-{ . As research continues,the full potential . p >

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